N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide (CAS RN 868968-98-3) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyridin-3-yl substituent at position 3, a thioether bridge at position 6, and a cyclopentylacetamide side chain . The molecular formula is C₂₁H₂₁N₇OS, with a molecular weight of 427.50 g/mol. This compound is structurally distinct due to its combination of a lipophilic cyclopentyl group and a polar pyridine ring, which may enhance both membrane permeability and target-binding specificity.
Properties
IUPAC Name |
N-cyclopentyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6OS/c24-15(19-13-5-1-2-6-13)11-25-16-8-7-14-20-21-17(23(14)22-16)12-4-3-9-18-10-12/h3-4,7-10,13H,1-2,5-6,11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXSSDRRPVYOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the following steps:
Formation of the Triazolo-Pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo-pyridazine core.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazolo-pyridazine core.
Attachment of the Cyclopentyl Group: The cyclopentyl group is attached via an alkylation reaction, where a cyclopentyl halide reacts with the intermediate compound.
Thioacetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Biological Studies: It is used in biological studies to understand its interaction with specific biological targets and pathways.
Chemical Biology: The compound is employed in chemical biology to study its effects on cellular processes and signaling pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Estimated based on molecular formula.
Substituent Effects on Bioactivity
- Target Compound vs. Lin28-1632 : The cyclopentyl group in the target compound likely improves membrane permeability compared to the phenyl group in Lin28-1632. However, Lin28-1632’s methyl and phenyl substituents may enhance steric interactions with hydrophobic protein pockets, as evidenced by its use in functional inhibition assays at 80 µM .
- Target Compound vs.
- Target Compound vs. 3ab : The trifluoromethyl group in 3ab increases metabolic stability and electron-withdrawing effects, which may enhance binding affinity compared to the pyridin-3-yl group in the target compound .
Biological Activity
N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclopentyl group and a triazolo-pyridazine moiety. The molecular formula is , and it features a thioacetamide linkage that may enhance its pharmacological properties.
Inhibition of c-Met Kinase : One of the primary mechanisms through which this compound exerts its biological activity is via the inhibition of c-Met kinase. This kinase is often overexpressed in various cancers and is associated with tumor growth and metastasis. Research indicates that derivatives of this compound exhibit significant inhibitory effects against c-Met kinase, which is crucial for therapeutic applications in oncology .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary of key findings:
| Activity | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Cytotoxicity | A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| Cytotoxicity | MCF-7 | 1.23 ± 0.18 | Comparable to established chemotherapeutics |
| Cytotoxicity | HeLa | 2.73 ± 0.33 | Induces apoptosis in cancer cells |
| c-Met Kinase Inhibition | Enzymatic Assay | 0.090 | Comparable to Foretinib (IC50 = 0.019 µM) |
Case Studies
- In Vitro Studies : In a study evaluating various triazolo-pyridazine derivatives, this compound was tested against A549 and MCF-7 cell lines using the MTT assay. The results indicated that the compound exhibited moderate to high cytotoxicity, making it a candidate for further development as an anticancer agent .
- Structure–Activity Relationship (SAR) : The SAR studies highlighted that modifications in the pyridine and triazole rings significantly influenced the biological activity of the compounds. It was noted that certain substitutions led to enhanced potency against c-Met kinase and improved cytotoxic effects .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-cyclopentyl-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step reaction protocols with precise control of parameters. Key steps include:
- Cyclization : Use solvents like ethanol or DMF under reflux (80–100°C) to form the triazolo-pyridazine core .
- Thioether Coupling : Employ nucleophilic substitution reactions between pyridazin-thiol intermediates and halogenated acetamides, optimizing reaction time (12–24 hours) and temperature (60–80°C) .
- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final compound .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O, N-H) via characteristic absorption bands .
Q. What are the primary chemical reactions involving the thioether moiety in this compound?
- Methodological Answer : The thioether group (-S-) participates in:
- Oxidation : Reacts with H2O2 or mCPBA to form sulfoxides/sulfones, altering electronic properties .
- Nucleophilic Substitution : Replaces the sulfur atom under basic conditions (e.g., NaOH/EtOH) to generate derivatives for SAR studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Methodological Answer :
- Substituent Variation : Replace the cyclopentyl group with bulkier alkyl chains (e.g., cyclohexyl) to assess steric effects on target binding .
- Pyridinyl Modifications : Introduce electron-withdrawing groups (e.g., -NO2) at the pyridin-3-yl position to modulate electronic density and receptor affinity .
- Biological Assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .
Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets in kinases .
- ADMET Prediction : Employ tools like SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
Q. How can researchers resolve contradictions in solubility and bioactivity data across experimental batches?
- Methodological Answer :
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities affecting solubility .
- Crystallography : Perform single-crystal X-ray diffraction to confirm polymorphic variations influencing dissolution rates .
Q. What experimental approaches are used to evaluate metabolic stability in hepatic microsomes?
- Methodological Answer :
- Incubation Assays : Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) and monitor degradation via LC-MS/MS .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Q. How does X-ray crystallography aid in understanding this compound’s binding mode to therapeutic targets?
- Methodological Answer :
- Co-crystallization : Soak protein crystals (e.g., kinase domains) with the compound and resolve structures at 1.5–2.0 Å resolution .
- Electron Density Maps : Analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts) using Phenix or CCP4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
